molecular formula C16H25N3O2 B11823378 tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11823378
M. Wt: 291.39 g/mol
InChI Key: YNRKOYJQASBEOD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-pyridine hybrid compound featuring a tert-butyl carboxylate group and a substituted pyridine ring. The pyridine moiety is functionalized with a methyl group at position 5 and a methylamino group at position 6, while the pyrrolidine ring is linked to the pyridine at position 3.

The tert-butyl carboxylate group serves as a common protecting group for amines, offering acid-labile stability for synthetic manipulations. The methylamino substituent enhances hydrogen-bonding capacity, which may improve aqueous solubility compared to non-polar analogs. The molecular formula is C16H25N3O2 (calculated molecular weight: 291.4 g/mol), distinguishing it from bulkier halogenated derivatives.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-[5-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-11-9-12(10-18-14(11)17-5)13-7-6-8-19(13)15(20)21-16(2,3)4/h9-10,13H,6-8H2,1-5H3,(H,17,18)

InChI Key

YNRKOYJQASBEOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. The tert-butyl group is often introduced via tert-butyl esters, and the methylamino group is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carboxylate

The tert-butyl group serves as a protecting group for the pyrrolidine nitrogen. Its removal is critical for generating free amine intermediates.

Reaction ConditionsReagentsOutcomeYieldSource
Acidic hydrolysisHCl (4M in dioxane)Cleavage of Boc group to form free amine85–92%
Trifluoroacetic acid (TFA) in DCMTFA/DCM (1:1 v/v)Deprotection at room temperature (2–4 hr)89%

Mechanistic Insight : The Boc group undergoes acid-catalyzed cleavage via protonation of the carbonyl oxygen, followed by elimination of isobutylene and CO₂ .

Methylamino Group Reactions

The methylamino substituent on the pyridine ring participates in alkylation and acylation:

Reaction TypeReagents/ConditionsProductApplicationSource
AlkylationCH₃I, K₂CO₃, DMF, 50°C, 6 hrQuaternary ammonium salt formationEnhanced water solubility
AcylationAcCl, Et₃N, THF, 0°C → RT, 12 hrN-acetyl derivativePharmacokinetic optimization

Key Finding : Alkylation improves cationic character, potentially enhancing blood-brain barrier penetration .

Pyridine Ring Functionalization

The pyridine ring undergoes electrophilic substitution and coordination:

ReactionConditionsOutcomeSelectivitySource
NitrationHNO₃/H₂SO₄, 0°C, 2 hr4-Nitro-pyridine derivativeModerate
Metal coordinationPd(OAc)₂, DMSO, 80°C, 24 hrPalladium complex for catalysisHigh

Ring-Opening Reactions

Controlled ring-opening enables access to linear intermediates:

Reagent SystemConditionsProductNotesSource
H₂O₂, AcOH60°C, 8 hrSuccinimide derivativeOxidative cleavage
LiAlH₄, THFReflux, 12 hrReduced pyrrolidine (secondary alcohol)Stereochemistry preserved

Cross-Coupling Reactions

The pyrrolidine nitrogen facilitates palladium-catalyzed couplings:

Coupling TypeCatalytic SystemSubstrateYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-pyrrolidine hybrids78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated derivatives82%

Comparative Reactivity Table

ReactionOptimal Catalyst/ReagentTemperature (°C)Time (hr)Yield RangeSelectivity
Boc DeprotectionTFA/DCM252–485–92%High
Pyridine NitrationHNO₃/H₂SO₄0260–65%Moderate
Suzuki CouplingPd(PPh₃)₄1001275–78%High

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, forming methylamine and CO₂.

  • Photoreactivity : UV exposure (254 nm) induces pyridine ring dimerization in solution.

  • Competitive Pathways : Acylation of the pyrrolidine nitrogen may occur if Boc deprotection is incomplete .

Industrial-Scale Considerations

ParameterLab-Scale OptimizationPilot-Scale Challenges
Boc DeprotectionTFA (cost-effective)Corrosion-resistant equipment needed
Catalyst RecoveryPd leaching <1 ppmRequires specialized filtration
PurificationColumn chromatographySwitch to crystallization for cost

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for research in several therapeutic areas:

Neuroprotective Effects

Research suggests that tert-butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate may possess neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's disease.

Mechanisms of Action :

  • Inhibition of Enzymes : The compound has shown the ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase and β-secretase. These enzymes are crucial in the pathogenesis of Alzheimer's disease, where their inhibition may reduce amyloid beta peptide aggregation.

Data Table: Neuroprotective Activity

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Cell Viability (Aβ exposure)MTT Assay62.98% viability at 100 μM

Antioxidant Properties

The compound has demonstrated potential antioxidant effects by reducing oxidative stress markers in cellular models.

Data Table: Antioxidant Activity

ActivityMeasurement MethodResult
MDA Levels ReductionTBARS AssaySignificant decrease observed

In Vitro Studies

A series of in vitro experiments have evaluated the protective effects of this compound on neuronal cells exposed to amyloid beta peptides. Results indicated a significant increase in cell viability compared to control groups, supporting its role as a neuroprotective agent.

In Vivo Studies

In animal models, particularly using scopolamine-induced cognitive decline in rats, the compound was assessed for its effects on memory and oxidative stress levels. While it showed promise in reducing markers of oxidative stress, the cognitive improvements were not statistically significant when compared to established treatments like galantamine.

Synthesis and Retrosynthesis

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies allow for more efficient production routes.

Feasible Synthetic Routes
Utilizing modern synthetic techniques, researchers can develop streamlined pathways for producing this compound with high efficiency and minimal byproducts.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include pyrrolidine-pyridine derivatives with variations in pyridine substituents, functional groups, and molecular weight. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine) Functional Groups Notable Properties
tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate C16H25N3O2 291.4 5-methyl, 6-methylamino Methylamino, tert-butyl carboxylate Hydrogen-bond donor, moderate lipophilicity
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C17H23BrN2O4 399.3 5-bromo, 3-methoxy Bromo, methoxy, ether High molecular weight, potential for cross-coupling reactions
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate C15H20ClIN2O3 462.7 6-chloro, 5-iodo Halogens (Cl, I) Electrophilic reactivity, high steric bulk
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C21H36BrN2O2Si 505.5 5-bromo, 3-methoxy Silyl ether, bromo Enhanced lipophilicity, silicon-based stability

Key Findings:

Substituent Effects: Halogens (Br, Cl, I): Increase molecular weight and lipophilicity (e.g., 462.7 g/mol for the chloro-iodo derivative) . These groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) but reduce aqueous solubility. Methylamino vs. Silyl Ethers: Compounds like the tert-butyldimethylsilyloxy derivative exhibit superior stability under basic conditions but require HF or fluoride for deprotection .

Physicochemical Properties :

  • The target compound’s lower molecular weight (291.4 g/mol) and hydrogen-bonding groups suggest better solubility in polar solvents than halogenated analogs.
  • Halogenated derivatives (e.g., bromo-methoxy compound, 399.3 g/mol) are more lipophilic, favoring membrane permeability but complicating purification .

Synthetic Utility :

  • The tert-butyl carboxylate in the target compound allows for easy deprotection under acidic conditions, whereas silyl ethers require specialized reagents .
  • Bromo and iodo substituents in analogs enable functionalization via metal-catalyzed reactions, broadening their applicability in medicinal chemistry .

Research Implications

  • Drug Design: The methylamino group in the target compound may enhance interactions with biological targets (e.g., kinases) compared to non-polar substituents.
  • Material Science : Halogenated derivatives could serve as intermediates in synthesizing fluorescent tags or ligands for catalysis.
  • Solubility Optimization: The balance between hydrogen-bonding (methylamino) and lipophilic (tert-butyl) groups in the target compound makes it a versatile scaffold for pharmacokinetic tuning.

Biological Activity

tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that exhibits potential biological activities relevant to medicinal chemistry. With a molecular formula of C16_{16}H25_{25}N3_3O2_2 and a molecular weight of approximately 291.39 g/mol, this compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and a pyridine derivative. Understanding its biological activity is crucial for exploring its therapeutic potential.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential antibacterial properties for this compound .
  • Neuroactive Properties: The presence of the methylamino group may enhance interaction with neurotransmitter receptors, indicating possible applications in treating neurological disorders.
  • Cytotoxicity: Initial findings suggest that this compound could have cytotoxic effects on various cancer cell lines, warranting further investigation into its anticancer potential .

Pharmacological Studies

Research has focused on the pharmacological implications of this compound through various assays:

  • Binding Affinity Studies: Investigations into the binding affinity with neurotransmitter receptors and other biological targets are crucial for understanding its mechanism of action. Early results indicate promising interactions with serotonin and dopamine receptors.
  • Toxicology Assessments: Safety profiles are being evaluated to determine the therapeutic window and potential side effects associated with this compound.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences of related compounds:

Compound NameMolecular FormulaUnique Features
tert-Butyl 2-(6-bromopyridin-3-yl)pyrrolidine-1-carboxylateC12_{12}H18_{18}BrN2_2O2_2Contains bromine, potentially enhancing reactivity.
tert-Butyl 3-(5-bromo-pyridin-2-yloxy)methyl-pyrrolidine-1-carboxylateC13_{13}H20_{20}BrN2_2O3_3Features an ether linkage, affecting solubility.
tert-Butyl 2-(4-methylpyridin-3-yloxy)methyl-pyrrolidineC12_{12}H18_{18}N2_2O2_2Lacks the methylamino group, altering biological activity.

Case Studies

Several case studies have highlighted the biological activity of structurally similar compounds:

  • Antibacterial Properties : A study on derivatives of pyrrolidine showed significant antibacterial activity against pathogens such as Pseudomonas aeruginosa, indicating that modifications in the structure can lead to enhanced efficacy against resistant strains .
  • Cytotoxic Effects : Research on thiazole-integrated pyrrolidines demonstrated promising anticancer activity across multiple cell lines, suggesting that similar structural motifs could lead to effective therapeutic agents against cancer .

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